molecular formula C10H15NO3 B1298813 5-[(Diethylamino)methyl]-2-furoic acid CAS No. 436099-79-5

5-[(Diethylamino)methyl]-2-furoic acid

Cat. No. B1298813
CAS RN: 436099-79-5
M. Wt: 197.23 g/mol
InChI Key: ALYTXWLGZOQUNG-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]-2-furoic acid is a compound that belongs to the class of organic compounds known as furoic acids. These acids are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxylic acid group. The specific structure of this compound includes a diethylamino group attached to the furan ring, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of substituted 2-furoic acids can be achieved through various methods. One approach is the reduction of 5-substituted-2-furoic acids under controlled conditions, followed by esterification. For instance, 5-alkyl- and 5-aryl-2-furoic acids can be reduced using Birch reduction and then esterified with acidic methanol to yield methyl esters as mixtures of cis- and trans-diastereoisomers . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of this compound would include a furan ring with a carboxylic acid group at the 2-position and a diethylaminomethyl group at the 5-position. The presence of these substituents can influence the molecule's spectroscopic properties, such as NMR and IR spectra. For example, large long-range coupling constants between protons at C2 and C5 have been observed in the NMR spectra of cis- and trans-diastereoisomers of similar compounds . Additionally, the IR spectrum may show two high absorption maxima due to the ester carbonyl group .

Chemical Reactions Analysis

The reactivity of 5-substituted-2-furoic acids can vary depending on the nature of the substituent. For example, 5-aryl substituents can lead to reductive cleavage at C5, resulting in different esters . In the case of this compound, the diethylamino group could potentially participate in reactions typical of amines, such as the formation of amides or Schiff bases. However, specific reactions involving this compound are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The diethylamino group could impart basicity to the molecule, affecting its solubility and reactivity. The carboxylic acid group would contribute to the compound's acidity and potential for hydrogen bonding. While the provided papers do not discuss the properties of this specific compound, they do mention that similar compounds exhibit interesting spectroscopic properties and may have applications as hypolipidemic agents or glycosidase inhibitors .

Scientific Research Applications

Furan Derivatives in Biomass Conversion

5-Hydroxymethylfurfural (HMF), derived from plant biomass like 5-[(Diethylamino)methyl]-2-furoic acid, is recognized as a versatile reagent, pivotal as a platform chemical. It's derived from hexose carbohydrates and lignocellulose, serving as a potential alternative to non-renewable hydrocarbon sources. Advances in converting plant feedstocks to HMF highlight its potential in producing diverse products, including monomers, polymers, fuels, solvents, and pharmaceuticals. Key derivatives like 2,5-furandicarboxylic acid and 2,5-bis(hydroxymethyl)furan underscore HMF's role as a major carbon and hydrogen source for 21st-century chemistry (Chernyshev et al., 2017).

Neuropharmacological Insights

The neuropharmacology of 5-hydroxytryptamine (5-HT; serotonin), a component structurally similar to this compound, has been extensively studied. The history of this research, focusing mainly on UK scientists, outlines the discovery and understanding of 5-HT's role in mood control and psychiatric disorders. This understanding has led to the development of drugs targeting 5-HT receptors for treating depression and other CNS disorders (Green, 2006).

Therapeutic Applications and Safety of Psychedelics

Psychedelic drugs like LSD, structurally related to this compound, have seen a resurgence in interest for their potential therapeutic applications, particularly in treating anxiety and depression in life-threatening diseases. Studies suggest that psychedelics can offer anxiolytic and antidepressant effects, showcasing a generally safe profile under medically supervised settings. The intricate pharmacology and psychopharmacology of these substances, including their interaction with the serotonergic system, provide a foundation for understanding their therapeutic potential and guiding future clinical applications (Passie et al., 2008).

Enhancing Photodynamic Therapy

In the realm of photodynamic therapy (PDT), the efficiency of topically applied agents like 5-aminolaevulinic acid, structurally analogous to this compound, can be significantly affected by factors like hyperkeratosis. Pretreatments and enhancements, such as using keratolytics, penetration enhancers, or temperature adjustments, aim to optimize the intralesional content of active compounds, thereby improving the clinical outcomes of PDT (Gerritsen et al., 2008).

properties

IUPAC Name

5-(diethylaminomethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYTXWLGZOQUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355572
Record name 5-[(diethylamino)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436099-79-5
Record name 5-[(diethylamino)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436099-79-5
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